Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate is a chemical compound with the molecular formula C10H18N2O4S2. This compound is known for its unique structure, which includes both carbonimidodithioate and dimethoxycarbonyl groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonimidodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate exerts its effects involves the interaction of its carbonimidodithioate group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved often include the inhibition of enzyme activity or the modification of protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl ((2,3-dimethoxycarbonyl)ethyl)carbonimidodithioate
- Dimethyl ((2,3-dimethoxycarbonyl)butyl)carbonimidodithioate
- Dimethyl ((2,3-dimethoxycarbonyl)phenyl)carbonimidodithioate
Uniqueness
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate is unique due to its specific alkyl chain length and the presence of both dimethoxycarbonyl and carbonimidodithioate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
106762-11-2 |
---|---|
Molekularformel |
C10H17NO4S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
Kanonische SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.